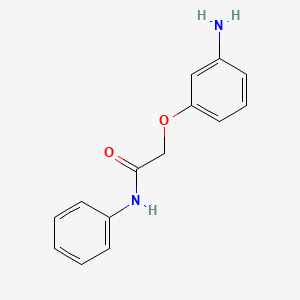

2-(3-aminophenoxy)-N-phenylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2-(3-aminophenoxy)-N-phenylacetamide" is a derivative of phenylacetamide, which is a functional group characterized by an acetyl group (a methyl group single-bonded to a carbonyl) attached to a nitrogen atom. This compound is structurally related to various other N-phenylacetamide derivatives that have been synthesized and studied for their biological activities, including antimicrobial and anticancer properties, as well as their potential use in treating obesity and type 2 diabetes .

Synthesis Analysis

The synthesis of N-phenylacetamide derivatives typically involves the reaction of appropriate amines with acyl chlorides or other acylating agents. For instance, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was achieved by reacting ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in the presence of lutidine and TBTU . Similarly, 2-(3-aryl-1,2,4-oxadiazol-5-yl)-N-phenylacetamide derivatives were synthesized using acid chlorides from 3-(hydroxyimino)3-amino-N-phenylpropanamide . These methods could potentially be adapted for the synthesis of "this compound."

Molecular Structure Analysis

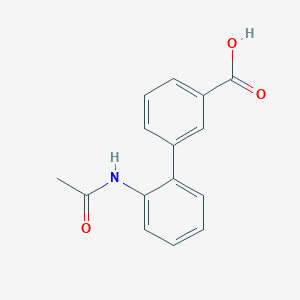

The molecular structure of N-phenylacetamide derivatives is characterized by the presence of an acetamide group attached to a phenyl ring. The structure of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was determined by X-ray crystallography, revealing intermolecular hydrogen bonds of the type N–H···O and intramolecular interactions . These structural features are crucial for the biological activity of these compounds and could be relevant for "this compound" as well.

Chemical Reactions Analysis

N-phenylacetamide derivatives can undergo various chemical reactions, including nitrosylation and nitration, as seen in the bioactive nitrosylated and nitrated N-(2-hydroxyphenyl)acetamides . These reactions can lead to the formation of oligomers and other transformation products. Additionally, the reaction of N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthyl)acetamide with aromatic amines results in the formation of angular heterocyclic compounds . These types of reactions could potentially be applied to "this compound" to synthesize novel derivatives with specific properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-phenylacetamide derivatives are influenced by their molecular structure. For example, the presence of hydrogen bonds can affect the solubility and melting point of these compounds . The electronic behavior of intramolecular hydrogen bonds was studied using NBO analysis . These properties are important for the pharmacokinetic profile of the compounds and their interaction with biological targets. The specific properties of "this compound" would need to be determined experimentally, but they are likely to be similar to those of related compounds.

Applications De Recherche Scientifique

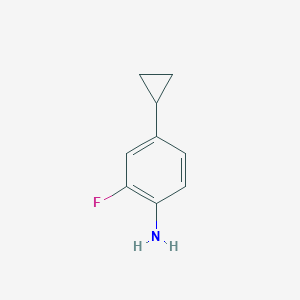

Antitubercular Agents : A novel series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide compounds, which are structurally similar to 2-(3-aminophenoxy)-N-phenylacetamide, were synthesized and evaluated for their antitubercular activities. They showed potent or moderate activity against M. tuberculosis H37Rv, suggesting their potential as affordable antitubercular agents (Ang et al., 2012).

Pharmaceutical Intermediates : N-(2-Hydroxyphenyl)acetamide, a derivative of this compound, is used as an intermediate for the complete natural synthesis of antimalarial drugs. Its chemoselective monoacetylation to N-(2-hydroxyphenyl)acetamide was studied, highlighting its significance in pharmaceutical synthesis (Magadum & Yadav, 2018).

Glutaminase Inhibitors : Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, structurally related to this compound, were synthesized as potent and selective allosteric inhibitors of kidney-type glutaminase. These inhibitors showed potential in inhibiting the growth of lymphoma cells, indicating their therapeutic potential (Shukla et al., 2012).

Muscarinic M(3) Receptor Antagonists : A series of (2R)-2-[(1R)-3, 3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamides, related to this compound, were synthesized for developing potent, long-acting, orally active muscarinic M(3) receptor antagonists. These are useful for treating urinary tract disorders, irritable bowel syndrome, and respiratory disorders (Mitsuya et al., 2000).

Synthesis of α-Amino Acids : Boric acid-catalyzed Ugi three-component reaction was developed for the synthesis of 2-arylamino-2-phenylacetamide in aqueous media, which could be efficiently converted into α-amino acids. This highlights the utility of similar compounds in amino acid synthesis (Kumar et al., 2013).

Orientations Futures

Propriétés

IUPAC Name |

2-(3-aminophenoxy)-N-phenylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c15-11-5-4-8-13(9-11)18-10-14(17)16-12-6-2-1-3-7-12/h1-9H,10,15H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKKALNOCJIYBPA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)COC2=CC=CC(=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801280152 |

Source

|

| Record name | Acetamide, 2-(3-aminophenoxy)-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801280152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

92906-39-3 |

Source

|

| Record name | Acetamide, 2-(3-aminophenoxy)-N-phenyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92906-39-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, 2-(3-aminophenoxy)-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801280152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

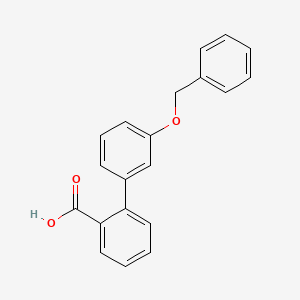

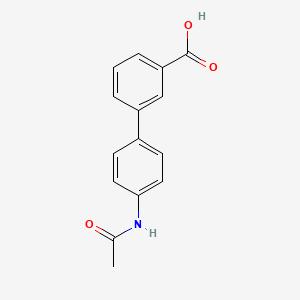

![2'-(Benzyloxy)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1286747.png)

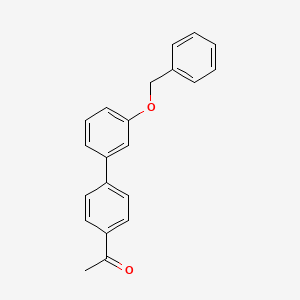

![1-[4'-(Benzyloxy)[1,1'-biphenyl]-3-yl]ethanone](/img/structure/B1286749.png)

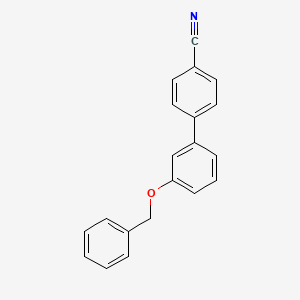

![3-[4-(Benzyloxy)phenyl]benzonitrile](/img/structure/B1286750.png)

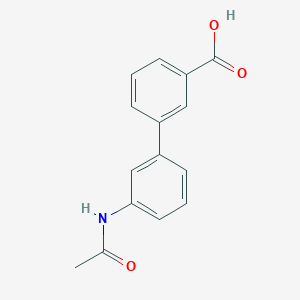

![4'-(tert-Butyl)-[1,1'-biphenyl]-4-amine](/img/structure/B1286759.png)